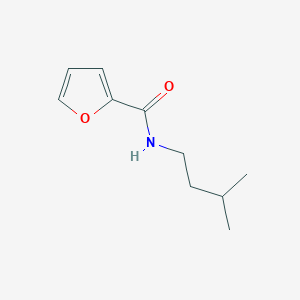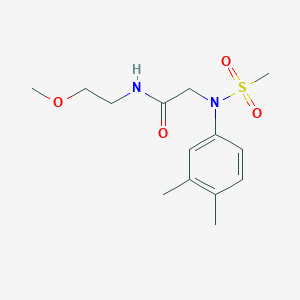
potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate (EHES) is a sulfamate compound that has been widely used in scientific research for its unique properties. EHES is a water-soluble compound that can be easily synthesized and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is not fully understood, but it is thought to be related to its ability to interact with water molecules and form hydrogen bonds. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a unique ability to stabilize proteins by forming hydrogen bonds with the protein surface. This stabilizes the protein and prevents denaturation, which can occur during storage or processing.
Biochemical and Physiological Effects:
potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has also been shown to have anti-inflammatory properties, which may be related to its ability to stabilize proteins. In vivo studies have shown that potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has several advantages for use in lab experiments. It is water-soluble, which makes it easy to use in aqueous solutions. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is also stable at a wide range of temperatures and pH levels, which makes it suitable for use in a variety of experimental conditions. However, potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has some limitations. It can be toxic at high concentrations, and its effects on biological systems are not fully understood.
将来の方向性
There are several future directions for research on potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate. One area of research is the development of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate-based formulations for the stabilization of proteins in pharmaceuticals. Another area of research is the investigation of the anti-inflammatory properties of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate and its potential use in the treatment of inflammatory disorders. Additionally, the mechanism of action of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate is not fully understood, and further research is needed to elucidate its effects on biological systems.
合成法
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can be synthesized by reacting ethylene oxide, ethyl alcohol, and sulfamic acid in the presence of potassium hydroxide. The reaction takes place in an aqueous solution and produces potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate as a white crystalline powder. The purity of potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate can be increased by recrystallization or column chromatography.
科学的研究の応用
Potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been used in a variety of scientific research applications, including as a surfactant, a protein stabilizer, and a cryoprotectant. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has been shown to have a unique ability to stabilize proteins, which has led to its use in the pharmaceutical industry for the formulation of protein-based drugs. potassium (3-ethoxy-2-hydroxypropyl)ethylsulfamate has also been used as a surfactant in the production of nanoparticles and as a cryoprotectant in the preservation of biological samples.
特性
IUPAC Name |
potassium;N-(3-ethoxy-2-hydroxypropyl)-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.K/c1-3-8(14(10,11)12)5-7(9)6-13-4-2;/h7,9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVJCLDVZBYQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COCC)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5102394.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5102399.png)
![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)